molecular formula C20H24N4O4 B2793598 4-acetamido-N-(2-(3-(4-methoxybenzyl)ureido)ethyl)benzamide CAS No. 1171473-28-1

4-acetamido-N-(2-(3-(4-methoxybenzyl)ureido)ethyl)benzamide

Cat. No.: B2793598
CAS No.: 1171473-28-1
M. Wt: 384.436
InChI Key: YAOYXNDYRDDSNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-acetamido-N-(2-(3-(4-methoxybenzyl)ureido)ethyl)benzamide is a synthetic benzamide derivative supplied for research and experimental purposes. This compound is structurally characterized by a urea linkage integrated into its molecular framework, a feature often investigated for its potential to engage in hydrogen bonding and modulate biological activity. Similar benzamide compounds have been explored in various pharmacological contexts, including as potential modulators of neurological targets and ion channel function . Researchers may utilize this chemical as a key intermediate in organic synthesis or as a candidate molecule in structure-activity relationship (SAR) studies to develop novel bioactive compounds . It is provided as a solid material and requires storage at low temperatures to ensure long-term stability. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and conduct all necessary safety assessments prior to handling.

Properties

IUPAC Name

4-acetamido-N-[2-[(4-methoxyphenyl)methylcarbamoylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4/c1-14(25)24-17-7-5-16(6-8-17)19(26)21-11-12-22-20(27)23-13-15-3-9-18(28-2)10-4-15/h3-10H,11-13H2,1-2H3,(H,21,26)(H,24,25)(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAOYXNDYRDDSNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(2-(3-(4-methoxybenzyl)ureido)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Ureido Group Formation: The ureido group is introduced by reacting the acetamido intermediate with an isocyanate derivative, such as 4-methoxybenzyl isocyanate, under controlled temperature and solvent conditions.

    Coupling Reaction: The final step involves coupling the ureido intermediate with a benzoyl chloride derivative to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-(2-(3-(4-methoxybenzyl)ureido)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products

    Oxidation: Formation of 4-hydroxy-N-(2-(3-(4-hydroxybenzyl)ureido)ethyl)benzamide.

    Reduction: Formation of 4-amino-N-(2-(3-(4-methoxybenzyl)ureido)ethyl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-acetamido-N-(2-(3-(4-methoxybenzyl)ureido)ethyl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and antimicrobial agent.

    Biological Research: Used in the study of enzyme inhibition and protein-ligand interactions.

    Chemical Biology: Employed in the development of chemical probes for studying biological pathways.

    Industrial Applications: Utilized in the synthesis of advanced materials and as a precursor for other bioactive compounds.

Mechanism of Action

The mechanism of action of 4-acetamido-N-(2-(3-(4-methoxybenzyl)ureido)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido and ureido groups play a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity. The methoxybenzyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features
Compound Name/ID Key Structural Differences Reference
4-Acetamido-N-(3-aminopropyl)-3-((4-methoxybenzyl)oxy)benzamide (24) Replaces the ethyl-ureido linker with a 3-aminopropyl chain; 3-((4-methoxybenzyl)oxy) instead of acetamido at position 3
3,5-Diethyl-4-(3-(N′-Boc-N-ethylcarbamimidoyl)ureido)-N-(4-methoxybenzyl)benzamide (S4p) Diethyl substitution at positions 3 and 5; urea linked to a Boc-protected ethylguanidine
Methyl (S)-4-(2-(3-(naphthalen-1-yl)ureido)-2-phenylacetamido)benzoate (4k) Urea attached to a phenylacetamido group; naphthalen-1-yl substituent and methyl ester
N-[(4-Sulfamoylphenyl)carbamoyl]benzamide (12) Sulfamoylphenyl-ureido group replaces 4-methoxybenzyl; lacks ethyl linker

Key Observations :

  • The 4-methoxybenzyl group is a recurring motif in compounds with antimicrobial or enzyme-inhibitory activity (e.g., S4p targets Mycobacterium tuberculosis ).
  • Ethyl- or propyl-linked ureido groups enhance solubility and binding flexibility compared to rigid aromatic linkers .

Key Observations :

  • High-yield syntheses (>75%) are achievable for ureido-benzamides with optimized coupling agents (e.g., HBTU in ) .

Key Observations :

  • Ureido-benzamides with aromatic substituents (e.g., naphthalen-1-yl in 4k) show enhanced anticancer activity .
  • The 4-methoxybenzyl group in the main compound may confer selectivity for bacterial or fungal targets, as seen in S4p .

Physicochemical and ADMET Properties

  • LogP and Solubility : The 4-methoxybenzyl group increases lipophilicity compared to sulfonamide derivatives (e.g., compound 12 in ) .
  • ADMET : Ureido-benzamides generally exhibit moderate metabolic stability but may require structural optimization for blood-brain barrier penetration (inferred from ’s ADMETLab 2.0 analysis) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-acetamido-N-(2-(3-(4-methoxybenzyl)ureido)ethyl)benzamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including amide coupling and urea formation. For example, the benzamide core can be prepared via a coupling reaction between 4-acetamidobenzoic acid and a substituted ethylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. The ureido moiety is introduced by reacting the intermediate with 4-methoxybenzyl isocyanate under anhydrous conditions. Reaction parameters (e.g., solvent choice [DMF or CH₂Cl₂], temperature [0–25°C], and stoichiometry) must be optimized to achieve yields >70% .
  • Key Characterization : Confirm intermediate purity via TLC and final product structure via 1H NMR^1 \text{H NMR} (e.g., aromatic protons at δ 7.2–7.8 ppm, urea NH at δ 5.8–6.2 ppm) and HRMS .

Q. How is the compound characterized to validate its structural integrity?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR : 1H^1 \text{H}, 13C^13 \text{C}, and 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals from the acetamido, ureido, and methoxybenzyl groups .
  • Mass Spectrometry : HRMS (ESI+) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 413.18).
  • HPLC : Purity assessment using a C18 column (≥95% purity required for biological assays) .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound in enzyme inhibition studies?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace 4-methoxybenzyl with halogenated or alkyl variants) to assess impact on binding affinity .
  • Enzyme Assays : Use fluorescence-based or calorimetric assays (e.g., ITC) to measure inhibition constants (KiK_i) against target enzymes (e.g., kinases, proteases). For example, IC50_{50} values <10 µM suggest high potency .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) and MD simulations to predict binding modes and key interactions (e.g., hydrogen bonds with ureido NH groups) .

Q. How can contradictory biological activity data (e.g., varying IC50_{50} across assays) be resolved?

  • Methodological Answer :

  • Assay Validation : Verify assay conditions (pH, ionic strength, cofactors) and eliminate interference from solvents (e.g., DMSO <0.1%).
  • Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) for binding kinetics (konk_{\text{on}}, koffk_{\text{off}}) and cellular assays (e.g., apoptosis assays) .
  • Meta-Analysis : Compare data with structurally similar compounds (e.g., benzothiazole derivatives) to identify trends in bioactivity .

Q. What in vitro models are appropriate for evaluating its pharmacokinetic properties?

  • Methodological Answer :

  • Permeability : Caco-2 cell monolayer assays to predict intestinal absorption (Papp_{\text{app}} >1 × 106^{-6} cm/s indicates high permeability) .
  • Metabolic Stability : Incubate with liver microsomes (human or rodent) to measure half-life (t1/2t_{1/2}) and identify metabolic hotspots (e.g., methoxy group demethylation) .
  • Plasma Protein Binding : Equilibrium dialysis to quantify free fraction (% unbound <5% may limit efficacy) .

Experimental Design & Data Analysis

Q. How to design dose-response experiments for cytotoxicity studies?

  • Methodological Answer :

  • Cell Lines : Use diverse cancer cell lines (e.g., MCF-7, HeLa) and non-cancerous controls (e.g., HEK293).
  • Dosing Range : 0.1–100 µM in triplicate, with positive controls (e.g., cisplatin) and vehicle controls.
  • Endpoint Assays : MTT or resazurin reduction at 48–72 h; calculate EC50_{50} using nonlinear regression (GraphPad Prism) .

Q. What statistical approaches are critical for interpreting SAR data?

  • Methodological Answer :

  • Multivariate Analysis : PCA (principal component analysis) to correlate structural features (e.g., logP, polar surface area) with activity .
  • QSAR Modeling : Build predictive models using descriptors like topological polar surface area (TPSA) and Hammett constants .
  • Error Analysis : Report 95% confidence intervals for IC50_{50} values and use ANOVA for cross-group comparisons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.